molecular formula C19H22N2OS B4130812 N-(3-acetylphenyl)-N'-(4-sec-butylphenyl)thiourea

N-(3-acetylphenyl)-N'-(4-sec-butylphenyl)thiourea

Cat. No. B4130812
M. Wt: 326.5 g/mol
InChI Key: DWTSZPWGKAVMCC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-(4-sec-butylphenyl)thiourea, also known as S-butyl-3-acetyl-4-isobutylphenylthiourea (SAIPTU), is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The exact mechanism of action of SAIPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways in cells. For example, SAIPTU has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and physiological effects:
SAIPTU has been found to have various biochemical and physiological effects in cells and organisms. For example, it has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In plants, SAIPTU has been found to enhance root growth and increase the activity of certain enzymes involved in photosynthesis and respiration.

Advantages and Limitations for Lab Experiments

One advantage of using SAIPTU in lab experiments is its broad range of potential applications. It has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. Another advantage is its relatively low toxicity, which makes it a safer alternative to some other synthetic compounds.
One limitation of using SAIPTU in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions of the compound. Another limitation is its relatively high cost, which can make it less accessible for some researchers.

Future Directions

There are several future directions for research on SAIPTU. One direction is to further investigate its potential use as an anticancer agent. This could involve studying its mechanism of action in more detail and testing its efficacy in clinical trials. Another direction is to investigate its potential use as a herbicide and plant growth regulator in more crops. This could involve testing its efficacy in field trials and optimizing its application methods. Finally, further research could be conducted on its potential use as a pollutant remediation agent, including testing its efficacy in different environmental settings and studying its long-term effects on soil and water quality.

Scientific Research Applications

SAIPTU has been studied for its potential applications in various fields of research. In the field of medicine, SAIPTU has been investigated as a potential anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and cell cycle arrest. SAIPTU has also been studied for its potential use as an antimicrobial agent, as it has been found to exhibit activity against a wide range of bacteria and fungi.
In the field of agriculture, SAIPTU has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds and has been shown to be effective against several weed species. SAIPTU has also been investigated for its potential use as a plant growth regulator, as it has been found to enhance the growth of certain crops.
In the field of environmental science, SAIPTU has been studied for its potential use as a pollutant remediation agent. It has been found to be effective in removing heavy metals from contaminated soil and water, possibly through the formation of stable complexes with the metals.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-butan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-4-13(2)15-8-10-17(11-9-15)20-19(23)21-18-7-5-6-16(12-18)14(3)22/h5-13H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTSZPWGKAVMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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